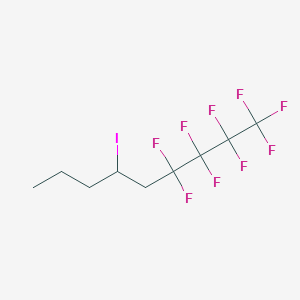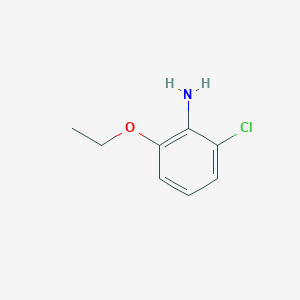
Neratinib pyridine N-oxide
概要
説明
Neratinib is an orally administered, small-molecule, irreversible pan-ErbB inhibitor . It is used for the treatment of ErbB2-positive breast cancer . It is also known by the brand name Nerlynx . The chemical name of Neratinib is (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide .
Molecular Structure Analysis
Neratinib has a molecular formula of C30H29ClN6O3 . Its exact mass is 572.19 and its molecular weight is 573.050 . It contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .
Chemical Reactions Analysis
Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles . They have been used in various oxidation reactions where they act as oxidants .
Physical and Chemical Properties Analysis
Neratinib is mainly metabolized via CYP3A4 . It is also metabolized by flavin-containing monooxygenase to a lesser extent . The apparent volume of distribution at steady state is 6433 L .
科学的研究の応用
Heterocyclic N-oxide Derivatives in Drug Applications
Heterocyclic N-oxide derivatives, including pyridine N-oxides, are recognized for their versatility as synthetic intermediates and their biological significance. These compounds are pivotal in organic synthesis, catalysis, and medicinal applications, showcasing remarkable functionalities. Specifically, they have been employed in forming metal complexes, designing catalysts, and in asymmetric catalysis and synthesis. Medicinally, certain potent N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities. This underlines the heterocyclic N-oxide motif's integral role in advanced chemistry and drug development research, highlighting its potential in creating innovative therapeutic solutions (Li et al., 2019).
Medicinal Importance of Pyridine Derivatives
Pyridine and its derivatives are crucial in medicinal chemistry, possessing a wide array of biological activities. These compounds have been reported to exhibit antifungal, antibacterial, antioxidant, analgesic, anti-inflammatory, and anticancer properties, among others. The significant role of pyridine derivatives in modern medicine is due to their effectiveness in treating various conditions and diseases, showcasing the potential of neratinib pyridine N-oxide and related compounds in therapeutic applications (Altaf et al., 2015).
Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives also play an essential role in chemosensing applications due to their high affinity for various ions and neutral species. These compounds can serve as highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. The versatility and effectiveness of pyridine derivatives in analytical chemistry highlight the potential of this compound in similar applications, providing a platform for the development of new sensors and diagnostic tools (Abu-Taweel et al., 2022).
作用機序
Safety and Hazards
The most common adverse reactions of Neratinib are diarrhea, nausea, abdominal pain, fatigue, vomiting, rash, stomatitis, decreased appetite, muscle spasms, dyspepsia, AST or ALT increase, nail disorder, dry skin, abdominal distention, weight loss, and urinary tract infection . The most common adverse reaction leading to discontinuation was diarrhea, observed in 16.8% of neratinib-treated patients . Hepatotoxicity or increases in liver transaminases led to drug discontinuation in 1.7% of neratinib-treated patients .
将来の方向性
Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . It is currently under investigation for use in many other forms of cancer . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .
生化学分析
Biochemical Properties
Neratinib pyridine N-oxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Neratinib, from which this compound is derived, is known to bind to and irreversibly inhibit EGFR, HER2, and HER4 . This interaction results in sustained inhibition of growth-promoting pathways in HER2-amplified or over-expressed, or HER2-mutant breast cancers .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Neratinib, the parent compound, reduces EGFR and HER2 autophosphorylation, downstream MAPK and AKT signaling pathways, and potently inhibits tumor cell proliferation in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4, preventing autophosphorylation of tyrosine residues on the receptor and reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, Neratinib has shown to be an effective monotherapy in HER2-low breast cancer cells and patient-derived organoids, and showed additive effects when combined with trastuzumab .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Preliminary metabolite profiling in human plasma indicates that after oral administration, Neratinib undergoes oxidative metabolism through CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation. The apparent volume of distribution at steady state for Neratinib is 6433 L , indicating extensive distribution in the body.
特性
IUPAC Name |
(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDEPYFRKSPTL-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376619-94-1 | |
| Record name | Neratinib pyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376619941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NERATINIB PYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO13R2U9YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
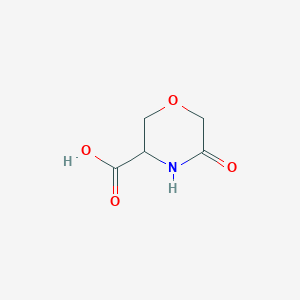
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)
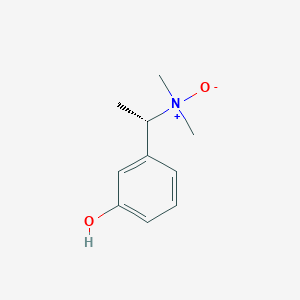
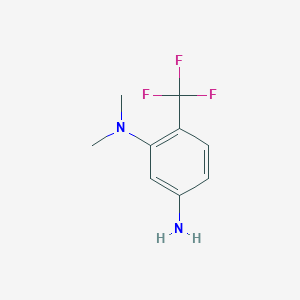
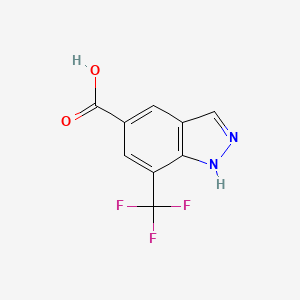
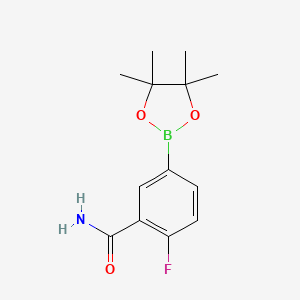
![Spiro[2.5]octan-5-ylmethanamine](/img/structure/B3321701.png)
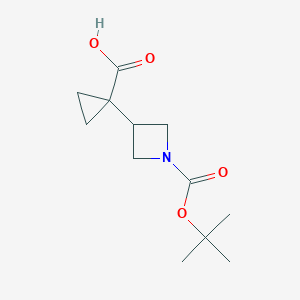
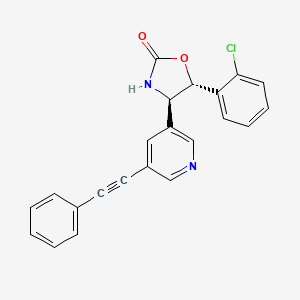
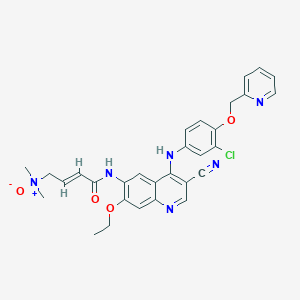
![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)
